H-Ser-Asp-Gly-Arg-Gly-OH

描述

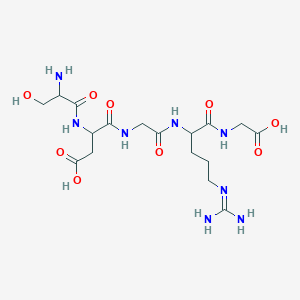

H-Ser-Asp-Gly-Arg-Gly-OH is a peptide composed of the amino acids serine, aspartic acid, glycine, arginine, and glycine This peptide sequence is known for its role in various biological processes, particularly in cell adhesion and signaling

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of H-Ser-Asp-Gly-Arg-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, serine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

Coupling: The next amino acid, aspartic acid, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Repetition: Steps 2 and 3 are repeated for glycine, arginine, and the final glycine.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product, this compound.

Industrial Production Methods: Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy.

化学反应分析

Types of Reactions: H-Ser-Asp-Gly-Arg-Gly-OH can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the arginine residue, leading to the formation of reactive oxygen species.

Reduction: Reduction reactions can occur, especially in the presence of reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized arginine derivatives, while substitution reactions can yield modified peptides with altered biological activity.

科学研究应用

Cell Adhesion and Tissue Engineering

Overview:

The RGD sequence is recognized by integrins, which are cell surface receptors that mediate cell adhesion to the extracellular matrix (ECM). The incorporation of H-Ser-Asp-Gly-Arg-Gly-OH into biomaterials enhances cell adhesion and proliferation.

Key Applications:

- Vascular Grafts: RGD-modified grafts have shown improved endothelialization and reduced platelet adhesion, crucial for the success of small-diameter vascular grafts .

- Cardiac Tissue Engineering: Application of RGD peptides on cardiac patches has been demonstrated to promote cell adhesion and prevent apoptosis, aiding in tissue regeneration post-myocardial infarction .

Case Study:

A study investigated the effects of RGD peptide density on human umbilical vein endothelial cells (HUVECs). Results indicated that higher RGD densities significantly enhanced cell adhesion and proliferation, suggesting that spatial arrangement of RGD can be optimized for better tissue engineering outcomes .

Drug Delivery Systems

Overview:

this compound can be utilized to enhance the targeting efficiency of drug delivery systems, particularly in cancer therapy.

Key Applications:

- Targeted Chemotherapy: The RGD motif facilitates the targeted delivery of chemotherapeutic agents like doxorubicin to cancer cells by binding to integrins overexpressed on tumor cells .

Data Table: Targeted Drug Delivery Efficacy

| Drug | Delivery System | Targeting Mechanism | Outcome |

|---|---|---|---|

| Doxorubicin | Liposomal formulation | RGD-mediated targeting | Increased uptake in tumors |

| Paclitaxel | Polymer-based nanoparticles | Integrin binding | Enhanced therapeutic efficacy |

Cancer Research

Overview:

this compound plays a crucial role in cancer research by inhibiting tumor cell invasion and metastasis.

Key Applications:

- Inhibition of Cell Adhesion: Studies have shown that cyclic variants of RGD peptides can inhibit cell adhesion to ECM components like vitronectin and laminin, which is vital for preventing tumor spread .

Case Study:

Research comparing linear and cyclic RGD peptides found that cyclic forms were significantly more effective at inhibiting cell adhesion, demonstrating their potential as therapeutic agents against cancer metastasis .

Biomaterials Development

Overview:

The integration of this compound into biomaterials enhances their biocompatibility and functionality.

Key Applications:

- Synthetic Heart Valves: RGD-modified surfaces on heart valves promote endothelial cell adhesion and proliferation, improving biocompatibility and reducing thrombogenicity .

Data Table: Biomaterials Functionalization with RGD Peptides

| Biomaterial Type | Modification Technique | Effect on Cell Behavior |

|---|---|---|

| Polyethylene glycol (PEG) | RGD coating | Increased endothelial cell adhesion |

| Collagen scaffolds | RGD incorporation | Enhanced stem cell proliferation |

作用机制

The mechanism of action of H-Ser-Asp-Gly-Arg-Gly-OH involves its interaction with cell surface receptors, particularly integrins. Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix. The peptide binds to integrin receptors, triggering intracellular signaling pathways that regulate cell behavior, including migration, proliferation, and survival.

相似化合物的比较

H-Arg-Gly-Asp-Ser-OH: Another peptide with a similar sequence, known for its role in cell adhesion and signaling.

H-Gly-Arg-Gly-Asp-Ser-Pro-Lys: A longer peptide with additional amino acids, used in studies of cell adhesion and integrin binding.

Uniqueness: H-Ser-Asp-Gly-Arg-Gly-OH is unique due to its specific sequence and the presence of serine and aspartic acid, which contribute to its distinct biological activity. Its ability to interact with integrin receptors and modulate cell behavior makes it a valuable tool in biomedical research.

生物活性

H-Ser-Asp-Gly-Arg-Gly-OH is a peptide comprised of five amino acids: serine (Ser), aspartic acid (Asp), glycine (Gly), arginine (Arg), and glycine (Gly). This peptide has garnered attention in biological research due to its significant roles in cell adhesion, migration, and various signaling pathways.

Overview of Biological Functions

The biological activity of this compound primarily revolves around its interaction with integrins, which are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The RGD (arginine-glycine-aspartate) sequence is pivotal for this interaction, influencing cellular processes such as:

- Cell Adhesion : The peptide promotes the adhesion of cells to the extracellular matrix, which is crucial for tissue integrity and repair.

- Cell Migration : It plays a role in the migration of cells, particularly in wound healing and tissue regeneration.

- Signaling Pathways : this compound activates various intracellular signaling pathways that affect cell proliferation and differentiation.

Target Interactions

This compound interacts specifically with integrin receptors, particularly αvβ3 integrins, which are overexpressed in activated endothelial cells and tumor neovasculature. This interaction can modulate angiogenesis and tumor progression, making it a target for therapeutic interventions in cancer treatment .

Biochemical Pathways

The binding of this compound to integrins initiates a cascade of biochemical events that include:

- Activation of Focal Adhesion Kinase (FAK) : This leads to enhanced cell survival and proliferation.

- Rho GTPase Activation : Influences cytoskeletal reorganization, promoting cell migration.

- MAPK Pathway Activation : Involved in cell growth and differentiation signaling .

Research Findings and Case Studies

Numerous studies have investigated the biological activity of this compound, highlighting its potential applications in medicine and biotechnology.

Table 1: Summary of Research Findings

Case Study: Wound Healing Application

In a controlled study involving diabetic rats, this compound was administered via a topical gel. Results indicated a significant acceleration in wound closure compared to control groups, attributed to enhanced fibroblast migration and collagen deposition at the wound site .

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS), allowing for precise control over the peptide sequence. The process includes:

- Resin Loading : Attachment of the first amino acid (serine) to a solid resin.

- Deprotection : Removal of protective groups to enable subsequent amino acid coupling.

- Coupling : Sequential addition of aspartic acid, glycine, arginine, and glycine using coupling reagents like HBTU .

Comparison with Similar Compounds

This compound shares structural similarities with other peptides known for their biological activities:

属性

IUPAC Name |

3-[(2-amino-3-hydroxypropanoyl)amino]-4-[[2-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N8O9/c18-8(7-26)14(32)25-10(4-12(28)29)16(34)22-5-11(27)24-9(2-1-3-21-17(19)20)15(33)23-6-13(30)31/h8-10,26H,1-7,18H2,(H,22,34)(H,23,33)(H,24,27)(H,25,32)(H,28,29)(H,30,31)(H4,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLWLKCNNYTXDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)N)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N8O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405111 | |

| Record name | Ser-Asp-Gly-Arg-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108608-63-5 | |

| Record name | Ser-Asp-Gly-Arg-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。